GUGGULTETROL-20,EICOSAN-1,2,3,4-TETROL
Description
Natural Sources and Distribution
Guggultetrol-20 is primarily sourced from the oleo-gum resin of the flowering plant Commiphora mukul, also known by its synonym Commiphora wightii. This plant, a member of the Burseraceae family, is a small, thorny tree or shrub found in the arid regions of India, Bangladesh, and Pakistan. The oleo-gum resin, commonly referred to as guggul, is an exudate obtained by making incisions in the bark of the plant. This resin is a complex mixture of various chemical constituents, including steroids, terpenoids, flavonoids, and the long-chain aliphatic tetrols known as guggultetrols.
The resin has a long history of use in traditional Ayurvedic medicine for various purposes. Modern phytochemical analysis has led to the identification and isolation of its numerous components, including the specific lipid molecule, Guggultetrol-20.
Guggultetrol-20 does not occur in isolation within the resin of Commiphora mukul. Instead, it is part of a series of homologous long-chain aliphatic tetrols. Research has identified a crystalline material isolated from the saponified gum resin which contains a mixture of these guggultetrols.
This mixture is primarily composed of:
Octadecan-1,2,3,4-tetrol (C18)
Nonadecan-1,2,3,4-tetrol (C19)
Eicosan-1,2,3,4-tetrol (C20) , which is Guggultetrol-20
In addition to these major components, minor amounts of other homologous tetrols, such as C16, C17, C21, and C22, have also been reported to be present in this mixture. These compounds all share a common structural feature of a long, linear aliphatic chain with hydroxyl groups at the first four carbon positions.
| Homologue | Chemical Name | Carbon Chain Length |
|---|---|---|
| Guggultetrol-18 | Octadecan-1,2,3,4-tetrol | C18 |
| Guggultetrol-19 | Nonadecan-1,2,3,4-tetrol | C19 |
| Guggultetrol-20 | Eicosan-1,2,3,4-tetrol | C20 |
| Guggultetrol-22 | Docosan-1,2,3,4-tetrol | C22 |
Methodologies for Extraction and Purification from Natural Matrix
The isolation of Guggultetrol-20 and its homologues from the complex gum resin of Commiphora mukul involves a multi-step process that begins with saponification, followed by chromatographic techniques for separation and purification.
A crucial step in the isolation of guggultetrols is the saponification of the gum resin. Saponification is a chemical process that involves the hydrolysis of esters, in this case, likely esterified forms of the guggultetrols within the resin, by treating them with a base, such as sodium hydroxide or potassium hydroxide. This process breaks down the ester linkages, liberating the free tetrols. The isolation of a crystalline mixture of guggultetrols from the saponified portion of the gum resin confirms the efficacy of this method for the initial extraction of these compounds.
Following the initial extraction through saponification, chromatographic methods are employed to separate and purify the individual guggultetrols from the resulting mixture.
Column chromatography is a widely used technique for the separation of chemical compounds from a mixture. While the available literature provides extensive details on the use of column chromatography for the isolation of other constituents of Commiphora mukul resin, such as guggulsterones, the specific application of this technique for the separation of the homologous series of guggultetrols from the saponified extract is a logical subsequent step. In a typical column chromatography procedure for the separation of compounds from this resin, the extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. The different components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase, allowing for their separation. For the purification of compounds from Commiphora mukul, various solvent systems, often involving gradients of nonpolar and polar solvents like hexane, ethyl acetate (B1210297), and methanol, are utilized to elute the different chemical constituents.
Properties
CAS No. |
105368-60-3 |
|---|---|
Molecular Formula |
C17H19N3O5 |
Synonyms |
GUGGULTETROL-20,EICOSAN-1,2,3,4-TETROL |
Origin of Product |
United States |
Occurrence and Isolation of Guggultetrol 20,eicosan 1,2,3,4 Tetrol
Methodologies for Extraction and Purification from Natural Matrix
Chromatographic Techniques for Isolation
Preparative Gas-Liquid Chromatography (GLC) for Pure Forms
Preparative Gas-Liquid Chromatography (GLC) is a powerful method for the separation and purification of volatile and thermally stable compounds. wikipedia.org For the analysis of non-volatile compounds like Guggultetrol-20, a crucial derivatization step is required to increase their volatility. nih.govsemanticscholar.org This typically involves converting the polar hydroxyl groups of the tetrol into less polar, more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers. nih.gov
While specific experimental parameters for the preparative GLC of Guggultetrol-20 are not extensively detailed in publicly available literature, the general methodology can be inferred from standard practices in natural product chemistry. The derivatized mixture of guggultetrols is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a heated column. The column contains a stationary phase that interacts differently with each component of the mixture, leading to their separation based on factors like boiling point and polarity. As the separated components exit the column, they are detected, and fractions corresponding to the Guggultetrol-20 derivative can be collected.
The successful isolation of pure Guggultetrol-20 via preparative GLC is a critical step that enables further analytical studies, such as spectroscopic analysis for structural confirmation and other in-vitro investigations. The efficiency of this technique underscores its importance in the field of natural product chemistry for the purification of complex lipid molecules.
| Parameter | Description |
| Compound | Guggultetrol-20 (Eicosan-1,2,3,4-tetrol) |
| Source | Oleo-gum resin of Commiphora mukul (Commiphora wightii) |
| Isolation Step 1 | Extraction of the oleo-gum resin |
| Isolation Step 2 | Saponification of the resin extract |
| Purification Method | Preparative Gas-Liquid Chromatography (GLC) |
| Prerequisite for GLC | Derivatization (e.g., Silylation to form TMS ethers) |
| Homologs Present | Octadecan-1,2,3,4-tetrol, Nonadecan-1,2,3,4-tetrol |
Structural Elucidation and Stereochemical Analysis of Guggultetrol 20,eicosan 1,2,3,4 Tetrol
Advanced Spectroscopic Characterization
The determination of the precise chemical structure of a complex molecule like a long-chain tetrol relies on a combination of advanced spectroscopic methods. These techniques provide complementary information that, when pieced together, reveals the connectivity of atoms and their spatial arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).
For a molecule such as eicosan-1,2,3,4-tetrol, a typical ¹H NMR spectrum would be expected to show signals corresponding to the protons of the methyl group at one end of the long alkyl chain, the numerous methylene (B1212753) (CH₂) groups of the chain, and the methine (CH) and methylene (CH₂OH) groups associated with the four hydroxyl (-OH) functionalities. The chemical shifts of the protons attached to or near the hydroxyl groups would be significantly different from those of the rest of the alkyl chain due to the electronegativity of the oxygen atoms.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. wisc.edunih.gov Each unique carbon atom in the structure gives a distinct signal. wisc.edunih.gov For eicosan-1,2,3,4-tetrol, one would expect to see signals for the terminal methyl carbon, the carbons of the long alkyl chain (which may overlap), and the four carbons bearing the hydroxyl groups. The chemical shifts of these hydroxyl-bearing carbons would be in a characteristic downfield region (typically 60-80 ppm) compared to the alkyl chain carbons (typically 10-40 ppm). hmdb.ca
To establish the connectivity between protons and carbons and to resolve ambiguities from 1D spectra, 2D NMR techniques are employed. These include:
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. This would be crucial in tracing the proton-proton connectivities along the carbon chain and within the tetrol moiety.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is a powerful tool for assigning which proton signal corresponds to which carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connections across quaternary carbons or heteroatoms and for piecing together different fragments of the molecule.
A hypothetical table of expected NMR data for a long-chain tetrol is presented below to illustrate the type of information that would be gathered.
| Hypothetical NMR Data for a Long-Chain 1,2,3,4-Tetrol |
| ¹H NMR (ppm) |
| ~3.4-3.8 |
| ~1.2-1.6 |
| ~0.8-0.9 |
| ¹³C NMR (ppm) |
| ~60-80 |
| ~20-40 |
| ~14 |
Mass Spectrometry Techniques
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which allows for the determination of the molecular weight and formula, as well as structural insights from fragmentation patterns.
For volatile compounds or those that can be made volatile through derivatization, GC-MS is a powerful analytical technique. spectroscopyonline.com Long-chain polyols like eicosan-1,2,3,4-tetrol are not sufficiently volatile for direct GC-MS analysis and require derivatization, commonly through silylation, to replace the polar -OH groups with nonpolar trimethylsilyl (B98337) (TMS) groups. spectroscopyonline.commdpi.com
The resulting per-TMS derivative is then amenable to GC separation and subsequent mass analysis. The electron ionization (EI) mass spectrum of the derivatized tetrol would exhibit a molecular ion peak (M⁺) or a characteristic [M-15]⁺ peak corresponding to the loss of a methyl group from a TMS ether. The fragmentation pattern would be dominated by cleavages of the carbon-carbon bonds within the long chain, leading to a series of fragment ions separated by 14 mass units (corresponding to CH₂ groups). Cleavage between the silylated hydroxyl groups would also produce characteristic fragment ions, helping to locate the position of the original hydroxyl groups.
A hypothetical table of key GC-MS fragments for a TMS-derivatized long-chain tetrol is shown below.
| Hypothetical GC-MS Fragmentation Data for a TMS-Derivatized Long-Chain Tetrol |
| m/z (mass-to-charge ratio) |
| [M]⁺ |
| [M-15]⁺ |
| [M-90]⁺ |
| Series of ions separated by 14 u |
| Ions from cleavage between C-C bonds of the tetrol moiety |
HR-ESI-MS is a soft ionization technique that allows for the analysis of non-volatile and thermally labile molecules like polyols without the need for derivatization. It provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of the compound with a high degree of confidence.
In positive ion mode, long-chain tetrols often form adducts with cations present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). The high-resolution measurement of the mass of this adduct allows for the calculation of the exact molecular formula. For Guggultetrol-20,eicosan-1,2,3,4-tetrol (C₂₀H₄₂O₄), the expected exact mass for its sodium adduct would be a key piece of identifying information.
| Hypothetical HR-ESI-MS Data for Eicosan-1,2,3,4-tetrol (C₂₀H₄₂O₄) |
| Adduct |
| [M+H]⁺ |
| [M+Na]⁺ |
| [M+K]⁺ |
Chemical Derivatization for Structural Confirmation
Chemical derivatization involves modifying the structure of the analyte to facilitate its analysis or to confirm the presence of specific functional groups.
Acetylation and Other Protecting Group Strategies
Acetylation, the reaction of hydroxyl groups with acetic anhydride (B1165640) or acetyl chloride, converts the -OH groups to acetate (B1210297) esters (-OAc). This derivatization is often performed to confirm the number of hydroxyl groups in a molecule.
In the context of NMR spectroscopy, acetylation causes a predictable downfield shift (to a higher ppm value) of the signals for protons attached to the carbons bearing the newly formed acetate groups. By comparing the ¹H NMR spectra of the natural compound and its acetylated derivative, the number of hydroxyl groups can be confirmed, and the positions of these groups can be further solidified. The appearance of new signals in the ¹H NMR spectrum around 2.0-2.1 ppm, corresponding to the methyl protons of the acetyl groups, also serves as evidence of the reaction.
A hypothetical table illustrating the effect of acetylation on ¹H NMR chemical shifts is provided below.
| Hypothetical ¹H NMR Chemical Shift Changes Upon Acetylation |
| Proton |
| H-1 |
| H-2 |
| H-3 |
| H-4 |
Oxidative Cleavage and Methanolysis for Fragment Analysis
To decipher the carbon framework and the position of the hydroxyl groups in this compound, a combination of oxidative cleavage and methanolysis is employed. This strategy allows for the controlled degradation of the molecule into smaller, more readily identifiable fragments.
The vicinal diol functionalities (hydroxyl groups on adjacent carbons) within the tetrol structure are susceptible to oxidative cleavage. researchgate.netlibretexts.orglibretexts.orgmasterorganicchemistry.com Reagents such as sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄) are highly specific for the cleavage of the carbon-carbon bond between two adjacent hydroxyl groups, yielding aldehydes or ketones. libretexts.orgmasterorganicchemistry.com In the case of this compound, which possesses a 1,2,3,4-tetrol system, sequential oxidative cleavage would occur.
The initial cleavage of the C2-C3 bond would yield two aldehyde fragments. Subsequent cleavage of the remaining vicinal diol functionalities would ultimately lead to the formation of smaller, identifiable products. The resulting fragments can then be converted to their corresponding methyl esters through methanolysis. nih.govnih.gov This process typically involves treatment with methanolic HCl or BF₃-methanol, which converts any carboxylic acid groups formed during oxidation, or any pre-existing ester linkages, into fatty acid methyl esters (FAMEs). nih.govresearchgate.net These FAMEs are volatile and amenable to analysis by gas chromatography-mass spectrometry (GC-MS), allowing for their precise identification based on their mass spectra and retention times. researchgate.netscielo.br
Table 1: Hypothetical Fragments from Oxidative Cleavage and Methanolysis of this compound
| Fragment No. | Structure of Initial Cleavage Product | Structure after Methanolysis and Further Oxidation | Method of Analysis |
| 1 | Formaldehyde | Methyl formate | GC-MS |
| 2 | Glyoxal | Methyl glyoxylate | GC-MS |
| 3 | Hexadecanal | Methyl hexadecanoate | GC-MS |
This table represents a simplified, hypothetical fragmentation pattern for illustrative purposes.
Determination of Absolute and Relative Stereochemistry
Beyond the planar structure, the precise spatial arrangement of the four chiral centers in this compound is critical for its complete characterization. This involves determining both the relative and absolute stereochemistry of the hydroxyl groups.
Research on guggultetrols has suggested a D-xylo configuration for the 1,2,3,4-tetrol moiety. The relative stereochemistry of the hydroxyl groups in polyols can be determined by spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The coupling constants between the protons on the chiral centers, as well as the chemical shifts of the carbons, are highly dependent on their spatial orientation. Derivatization of the hydroxyl groups, for instance by forming acetonide derivatives between adjacent syn-diols, can provide further conformational constraints and simplify the NMR spectra, aiding in the assignment of the relative stereochemistry. The D-xylo configuration indicates a specific alternating stereochemical relationship between the four contiguous chiral centers.
The absolute configuration of the chiral centers is typically determined through a combination of techniques, including the use of chiral derivatizing agents and the measurement of optical rotation. purechemistry.org
Chiral derivatizing agents, which are themselves enantiomerically pure, react with the hydroxyl groups of the tetrol to form diastereomeric derivatives. nih.govmdpi.com These diastereomers possess distinct physicochemical properties, including different chemical shifts in NMR spectroscopy. nih.govfrontiersin.org By analyzing the NMR spectra of these derivatives, it is possible to deduce the absolute configuration of the original molecule.
Table 2: Illustrative Chiral Analysis Data
| Compound | Derivatizing Agent | Diastereomer Ratio | Specific Rotation [α]D |
| This compound | (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | 1:1 (for racemic standard) | Value dependent on experimental conditions |
| This compound | (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | 1:1 (for racemic standard) | Opposite sign to the (R)-derivative reaction |
This table provides an illustrative example of the type of data obtained from chiral analysis and optical rotation studies. Actual values would be determined experimentally.
Synthetic Pathways and Chemical Modification of Guggultetrol 20,eicosan 1,2,3,4 Tetrol
Total Synthesis Approaches
The construction of a molecule with the structural complexity of Guggultetrol-20,eicosan-1,2,3,4-tetrol, featuring a long aliphatic chain and a specific stereochemical arrangement of four hydroxyl groups, necessitates highly controlled and selective synthetic methods.
Enantioselective Synthesis Methodologies
Enantioselective synthesis is crucial for obtaining a single, biologically active stereoisomer of a chiral molecule. For a tetrol structure, controlling the stereochemistry at each of the four chiral centers is paramount. Methodologies such as the Sharpless asymmetric dihydroxylation are powerful tools for introducing vicinal diols with high enantioselectivity. mdpi.comnih.govresearchgate.net
Chiral Pool Strategy Utilizing Precursors
The chiral pool strategy leverages readily available, enantiomerically pure natural products as starting materials. nih.gov This approach can be a highly efficient way to introduce chirality into a target molecule. For the synthesis of a long-chain tetrol, precursors like D-(+)-gluconolactone or L-ascorbic acid (Vitamin C) could potentially serve as sources for the chiral tetrol moiety. chiralpedia.comresearchgate.net L-Ascorbic acid, a well-known vitamin and antioxidant, has been utilized in the synthesis of various biologically important molecules due to its inherent chirality. chiralpedia.comresearchgate.net
The general concept of a chiral pool approach involves the chemical transformation of a readily available chiral molecule into a desired synthetic intermediate. rsc.org For instance, the stereocenters present in L-ascorbic acid could be manipulated and incorporated into the carbon chain of the target tetrol. researchgate.net
Key Reaction Transformations
Several key reactions are indispensable for the construction of a molecule like this compound.
Organocatalyzed α-Aminooxylation: This reaction, often catalyzed by proline and its derivatives, allows for the direct introduction of an oxygen functionality at the α-position of a carbonyl group. youtube.com This can be a critical step in building up the oxygenated portion of the target molecule.
Sharpless Asymmetric Dihydroxylation: This Nobel Prize-winning reaction provides a reliable method for the enantioselective synthesis of vicinal diols from olefins. mdpi.comnih.govresearchgate.net By using a chiral ligand, typically derived from cinchona alkaloids, it is possible to control the facial selectivity of the dihydroxylation of a double bond, thereby setting two adjacent stereocenters simultaneously. organic-chemistry.orgalfa-chemistry.com The reaction is widely used in the synthesis of natural products. mdpi.comnih.govresearchgate.net
Wittig and Grignard Reactions: These classic carbon-carbon bond-forming reactions are essential for extending the carbon chain. The Wittig reaction would be instrumental in creating double bonds at specific locations, which can then be further functionalized, for example, through dihydroxylation. Grignard reactions, on the other hand, are excellent for adding alkyl chains to carbonyl groups, which can then be converted into hydroxyl groups.
| Reaction | Description | Potential Application in Guggultetrol Synthesis |
| Organocatalyzed α-Aminooxylation | Introduction of an oxygen atom at the α-position to a carbonyl group. youtube.com | Creation of one of the chiral hydroxyl groups. |
| Sharpless Asymmetric Dihydroxylation | Enantioselective conversion of an alkene to a vicinal diol. mdpi.comnih.govresearchgate.netorganic-chemistry.orgalfa-chemistry.com | Stereocontrolled formation of two adjacent hydroxyl groups. |
| Wittig Reaction | Formation of a carbon-carbon double bond from a carbonyl and a phosphonium (B103445) ylide. | Introduction of a double bond for subsequent dihydroxylation. |
| Grignard Reaction | Nucleophilic addition of an organomagnesium halide to a carbonyl group. | Elongation of the carbon chain and introduction of a hydroxyl group precursor. |
Semi-Synthetic Derivatization
Semi-synthetic derivatization of a natural product can lead to the discovery of analogs with improved properties.
Esterification for Novel Conjugates (e.g., Ferulates)
Esterification of the hydroxyl groups of this compound with molecules like ferulic acid could yield novel conjugates. Ferulic acid is a phenolic compound with known antioxidant properties. nih.govnih.gov The esterification can be achieved using various methods, including acid-catalyzed esterification or enzymatic approaches. nih.govresearchgate.net Microwave-assisted esterification has also been shown to be a highly efficient method for the synthesis of alkyl ferulates. nih.govresearchgate.netdntb.gov.ua The resulting ferulate esters might exhibit modified biological activities. nih.gov
Alteration of Hydroxyl Functionalities
The four hydroxyl groups of the tetrol offer multiple sites for chemical modification. These functionalities can be selectively protected and deprotected to allow for reactions at specific positions. Alterations could include:
Oxidation: Selective oxidation of one or more hydroxyl groups to ketones.
Alkylation/Acylation: Introduction of various alkyl or acyl groups to modify the lipophilicity and other physicochemical properties of the molecule.
Glycosylation: Attachment of sugar moieties to potentially enhance water solubility and alter biological interactions.
Structure-Activity Relationship (SAR) Studies via Synthetic Analogues
While specific and extensive structure-activity relationship (SAR) studies on synthetic analogues of this compound are not widely documented in publicly available literature, research on closely related synthetic analogues, such as isophytosphingosine derivatives, provides valuable insights. These studies often focus on the inhibitory activity of these compounds against enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory pathways.
A study on a series of C18-isophytosphingosine derivatives, synthesized stereoselectively, evaluated their potential to inhibit 5-lipoxygenase. eurekaselect.com The findings from this research offer a preliminary understanding of the structural features that may be important for the biological activity of this class of molecules.
The table below summarizes the inhibitory activity of some of the synthesized isophytosphingosine analogues against 5-lipoxygenase.
| Compound | Stereochemistry | 5-LOX Inhibitory Activity (IC₅₀) |
| Analogue 1 | (2S,3S,4R) | Data not publicly available |
| Analogue 2 | (2R,3S,4R) | Data not publicly available |
| Analogue 3 | (2S,3R,4R) | Data not publicly available |
| Analogue 4 | (2R,3R,4R) | Data not publicly available |
Data represents a summary of the type of information found in the cited research, though specific IC₅₀ values were not detailed in the available abstract. eurekaselect.com
The stereochemistry at the C-2, C-3, and C-4 positions of the phytosphingosine (B30862) backbone is a critical determinant of biological activity. The differential inhibitory activities among the various stereoisomers suggest that the spatial arrangement of the hydroxyl and amino groups plays a significant role in the interaction with the active site of the 5-LOX enzyme. eurekaselect.com
Further research focusing on a broader range of synthetic analogues of this compound is necessary to establish a comprehensive SAR. This would involve the systematic modification of:
The length of the eicosane (B133393) chain.
The stereochemistry of the tetrol moiety.
The presence and position of functional groups on the alkyl chain.
Such studies would be invaluable in elucidating the molecular determinants of activity and for the rational design of more potent and selective analogues.
Biosynthetic Investigations of Guggultetrol 20,eicosan 1,2,3,4 Tetrol
Proposed Metabolic Pathways from Precursors
The biosynthesis of Guggultetrol-20,eicosan-1,2,3,4-tetrol is hypothesized to originate from precursors shared with other major metabolic pathways. Its C20 backbone strongly suggests a link to fatty acid metabolism, particularly that of eicosanoids.
Eicosanoids are a large family of signaling molecules derived from 20-carbon fatty acids, such as arachidonic acid. chembk.comchemicalbook.com The biosynthesis of these molecules is initiated by the release of a C20 fatty acid from the cell membrane by phospholipase enzymes. The "eicosan" part of this compound's name points to a 20-carbon structure, suggesting that its biosynthesis may be related to the eicosanoid pathway.
The "1,2,3,4-tetrol" component of its name indicates the presence of four hydroxyl groups on the first four carbon atoms of the eicosane (B133393) chain. This structure is not a typical outcome of the canonical cyclooxygenase (COX) or lipoxygenase (LOX) pathways that produce prostaglandins, thromboxanes, and leukotrienes. However, it is conceivable that the biosynthesis of this compound involves a modified branch of the eicosanoid pathway. This could involve a series of hydroxylation reactions catalyzed by specific cytochrome P450 monooxygenases or other hydroxylases acting on a C20 fatty acid precursor.
Table 1: Key Enzyme Classes in General Eicosanoid Biosynthesis
| Enzyme Class | Function | Potential Relevance to this compound Biosynthesis |
| Phospholipases | Release C20 fatty acids from membrane phospholipids. | Likely the initial step to provide the C20 backbone. |
| Cyclooxygenases (COX) | Catalyze the formation of a cyclic endoperoxide bridge. | Unlikely to be directly involved due to the linear tetrol structure. |
| Lipoxygenases (LOX) | Introduce hydroperoxy groups at specific positions. | Could be involved in initial oxygenation steps. |
| Cytochrome P450s | Catalyze a wide range of oxidative reactions, including hydroxylations. | Plausible candidates for the sequential hydroxylation to form the 1,2,3,4-tetrol moiety. |
The co-occurrence of this compound with these other compounds suggests a complex regulatory network that balances the production of different classes of secondary metabolites. The energy and precursors for its biosynthesis are ultimately derived from primary metabolism, and its production may be linked to specific developmental stages or stress responses in the plant.
Enzymatic Transformations and Biotransformation Studies
Specific enzymes responsible for the biosynthesis of this compound in Commiphora have not yet been characterized. However, based on the proposed relationship with eicosanoid metabolism, it is likely that a suite of oxidoreductases, including hydroxylases, are involved in the final steps of its formation.
Biotransformation studies using cell cultures of Commiphora species have shown potential for the production of various secondary metabolites. While these studies have often focused on increasing the yield of more well-known compounds like guggulsterone (B1672438), they represent a promising platform for future investigations into the biosynthesis of this compound. Such systems could be used to identify intermediates in the pathway and to characterize the enzymes involved.
Genetic and Molecular Basis of Biosynthesis in Commiphora Species
The genetic basis for the biosynthesis of this compound has not been elucidated. The recent sequencing of the draft genome of Commiphora wightii has provided a valuable resource for identifying genes involved in secondary metabolite biosynthesis. While initial analyses have focused on genes related to phytosterol production, this genomic data could be mined to identify candidate genes for the biosynthesis of other compounds, including this compound.
Future research in this area would likely involve transcriptomic studies to identify genes that are co-expressed with the production of this compound. This could be followed by functional characterization of candidate genes through heterologous expression and in vitro enzyme assays.
Mechanistic Studies of Biological Activities of Guggultetrol 20,eicosan 1,2,3,4 Tetrol and Its Homologues
In Vitro Cellular and Biochemical Models
Investigation of Anti-inflammatory Mechanisms
Modulation of Inflammatory Responses
No data available.
Cellular Pathway Analysis (e.g., NF-κB, MAPK signaling)
No data available.
Evaluation of Antioxidant Effects
Reactive Oxygen Species Scavenging Assays (e.g., DPPH)
No data available.
Cellular Antioxidant Defense Modulation
No data available.
Cytotoxic and Antiproliferative Activity in Preclinical Cell Lines
Recent research has highlighted the cytotoxic and antiproliferative properties of guggul extracts and their isolated constituents against various cancer cell lines. nih.govbotanyjournals.com While studies specifically on Guggultetrol-20,eicosan-1,2,3,4-tetrol are limited, research on related guggultetrols and their derivatives provides valuable insights into the potential anticancer activities of this class of compounds.
Studies have indicated that unsaturated homologues of guggultetrols exhibit significant cytotoxic activity. researchgate.net A mixture of two ferulates with an unusual skeleton, based on homologous long-chain tetrols, was isolated from a cytotoxic fraction of an ethyl acetate (B1210297) extract of guggulu. nih.gov These compounds, identified as esters of homologous long-chain tetrols and ferulic acid, were found to be responsible for the cytotoxic action of the extract. nih.gov Specifically, C23 and C24 unsaturated homologues of guggultetrols have demonstrated noteworthy cytotoxic activity and a moderate scavenging effect against DPPH radicals. researchgate.net
The cytotoxic effects of guggul extracts, which contain these tetrol derivatives, have been observed in multiple cancer cell lines. For instance, an ethyl acetate extract of guggul demonstrated in vitro cytotoxic activity by reducing the viability of MCF-7 (breast), PC-3 (prostate), and P388 (leukemia) tumor cells. nih.gov, botanyjournals.com Methanolic extracts of Commiphora mukul resin have also shown significant cytotoxicity against HeLa cells. journalijar.com
Table 1: Cytotoxic Activity of Guggul Extracts and Homologues in Preclinical Cell Lines
| Extract/Compound | Cell Line | Observed Effect | Reference |
| Ethyl Acetate Extract | MCF-7 (Breast Cancer) | Decreased cell viability | nih.gov, botanyjournals.com |
| Ethyl Acetate Extract | PC-3 (Prostate Cancer) | Decreased cell viability | nih.gov, botanyjournals.com |
| Ethyl Acetate Extract | P388 (Leukemia) | Decreased cell viability | nih.gov |
| Methanol Soxhlet Extract | HeLa (Cervical Cancer) | 75.68% inhibition (IC50: 58.5µg/ml) | journalijar.com |
| C23 and C24 Unsaturated Homologues | Not specified | Significant cytotoxic activity | researchgate.net |
This table is interactive and can be sorted by column.
The antiproliferative effects of compounds from Commiphora mukul have been notably studied in prostate cancer cell lines, such as PC-3. nih.gov While direct studies on this compound are not extensively documented, the effects of other guggul constituents, particularly guggulsterone (B1672438), on PC-3 cells suggest potential mechanisms that could be shared by related compounds.
Guggulsterone has been shown to significantly reduce the viability of PC-3 cells in a concentration-dependent manner, inducing apoptosis. nih.gov This programmed cell death is characterized by the appearance of a subdiploid cell population and cytoplasmic histone-associated DNA fragmentation. nih.gov Mechanistically, guggulsterone-induced apoptosis in PC-3 cells is associated with the induction of pro-apoptotic proteins Bax and Bak, and the cleavage of caspases-9, -8, and -3. nih.gov Furthermore, guggulsterone treatment has been observed to cause the generation of reactive oxygen species (ROS) and activation of the c-Jun NH2-terminal kinase (JNK) pathway in prostate cancer cells, which contributes to its apoptotic effects. nih.gov
In Vivo Preclinical Models
The therapeutic potential of guggul and its constituents has been further explored in various in vivo preclinical models to understand their systemic effects on inflammation, oxidative stress, and tumorigenesis.
Guggul and its derivatives have demonstrated anti-inflammatory properties in several animal models. nih.gov For instance, guggulsterone has been shown to attenuate colitis in mouse models of inflammatory bowel disease. nih.govnih.gov In a mouse model where colitis was induced by oxazolone, administration of guggulsterone isomers led to a significant reduction in colon inflammation. nih.gov Similarly, in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model, guggulsterone treatment significantly diminished the severity of the disease, as measured by the disease activity index, colon length, and histological examination. nih.gov The anti-inflammatory effects are often attributed to the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. nih.gov
Table 2: Anti-inflammatory Effects of Guggul Constituents in Animal Models
| Compound | Animal Model | Inflammatory Agent | Key Findings | Reference |
| Guggulsterone Isomers | Mouse | Oxazolone | Significant reduction in colon inflammation | nih.gov |
| Guggulsterone | Mouse | Dextran Sulfate Sodium (DSS) | Diminished colitis severity, reduced inflammatory indices | nih.gov |
| Guggulsterone | Mouse Macrophages (in vitro) | Lipopolysaccharide (LPS) | Suppressed production of proinflammatory mediators | nih.gov |
This table is interactive and can be sorted by column.
The antioxidant activity of guggul constituents is a significant aspect of their therapeutic profile. botanyjournals.com Animal models of oxidative stress are crucial for evaluating the protective effects of such compounds. mdpi.comresearchgate.net These models often involve inducing oxidative stress through various means, such as the administration of pro-oxidant substances or creating conditions that lead to the overproduction of reactive oxygen species. researchgate.net
Animal models, particularly xenograft models, are instrumental in assessing the in vivo antitumor potential of new compounds. rsc.org In these models, human cancer cells are implanted into immunocompromised animals, and the effect of the test compound on tumor growth is evaluated. rsc.org
While there is a lack of specific studies on this compound in antitumor animal models, the broader extracts from Commiphora wightii have shown promise. The cytotoxic and antiproliferative activities observed in cell lines often form the basis for progressing to in vivo tumor reduction studies. nih.govbotanyjournals.com Given the cytotoxic effects of guggultetrol homologues against cancer cell lines, investigating their efficacy in xenograft models, for instance with PC-3 cells, would be a critical step in determining their potential as anticancer agents. researchgate.netnih.gov
Analytical Method Development and Quality Control of Guggultetrols
Quantitative Analysis in Complex Mixtures
The quantitative analysis of Guggultetrol-20,Eicosan-1,2,3,4-tetrol in the intricate matrix of Commiphora extracts presents analytical challenges due to the presence of numerous other structurally similar and diverse compounds. The selection of an appropriate analytical technique is crucial for achieving the desired selectivity, sensitivity, and accuracy.
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation and quantification of non-volatile and thermally labile compounds, making it a suitable candidate for the analysis of guggultetrols. wisdomlib.orgresearchgate.net While specific HPLC methods for this compound are not established, a general approach can be extrapolated from methods used for other constituents of guggul and similar long-chain alcohols.
A reversed-phase HPLC (RP-HPLC) method would likely be the most effective approach. In this mode, a non-polar stationary phase (typically C18 or C8) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For a long-chain aliphatic tetrol, a gradient elution would likely be necessary to achieve adequate separation from other components in the extract. This would involve a gradual change in the mobile phase composition, for instance, from a higher polarity solvent mixture (e.g., water/acetonitrile or water/methanol) to a lower polarity mixture. nih.govnih.gov
Detection of this compound could be challenging as it lacks a significant chromophore for UV-Vis detection. However, several detection methods could be employed:
Evaporative Light Scattering Detector (ELSD): This universal detector is not dependent on the optical properties of the analyte and is suitable for detecting compounds that are less volatile than the mobile phase, making it ideal for lipids and long-chain alcohols.
Charged Aerosol Detector (CAD): Another universal detector that provides a response proportional to the mass of the analyte, offering good sensitivity for non-volatile compounds.
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) would provide the highest selectivity and sensitivity, allowing for not only quantification but also structural confirmation of the analyte. nih.gov
A hypothetical HPLC method for the analysis of this compound is outlined in the table below.
Table 1: Hypothetical HPLC Parameters for this compound Analysis
| Parameter | Suggested Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water; B: Acetonitrile/Methanol |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detector | ELSD, CAD, or MS |
| Injection Volume | 10-20 µL |
| Column Temperature | 30-40 °C |
Method validation would need to be performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For a high molecular weight, polar compound like this compound, direct analysis by GC is not feasible. Derivatization is a necessary step to increase its volatility and thermal stability. A common derivatization technique for compounds with hydroxyl groups is silylation, which replaces the active hydrogens with a trimethylsilyl (B98337) (TMS) group.
Once derivatized, the compound can be analyzed using a GC system equipped with a suitable detector. A Flame Ionization Detector (FID) is a common choice for the analysis of organic compounds, offering good sensitivity and a wide linear range. sigmaaldrich.com For enhanced selectivity and structural information, a Mass Spectrometer (GC-MS) is the preferred detector. nih.govnih.gov
The choice of the GC column is also critical. A non-polar or medium-polarity capillary column would likely be suitable for separating the derivatized guggultetrol from other derivatized components in the extract.
Table 2: Proposed GC-FID/MS Parameters for Derivatized this compound
| Parameter | Suggested Condition |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Column | DB-5ms, HP-5ms, or similar (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Injector Temperature | 250-280 °C |
| Oven Program | Temperature gradient (e.g., 150 °C to 300 °C at 10 °C/min) |
| Detector | FID or MS |
| Detector Temperature | 300-320 °C (for FID) |
Standardization and Reference Material Preparation
The standardization of Commiphora extracts for their guggultetrol content, including this compound, is essential for ensuring product quality and consistency. This process relies heavily on the availability of pure reference materials.
The preparation of a reference standard for this compound would involve its isolation from the crude guggul resin. This is typically achieved through a series of chromatographic techniques, such as column chromatography over silica (B1680970) gel or Sephadex, followed by preparative HPLC to achieve a high degree of purity. The identity and purity of the isolated compound would then need to be rigorously confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Once a certified reference material is available, it can be used to:
Develop and validate quantitative analytical methods.
Establish quality control specifications for raw materials and finished products.
Conduct stability studies of extracts and formulations.
Chemodiversity Profiling of Commiphora Extracts Containing Guggultetrols
The chemical composition of Commiphora extracts can vary significantly depending on factors such as the geographical origin, age of the plant, harvesting time, and post-harvest processing. researchgate.net This chemical diversity, or chemodiversity, extends to the guggultetrol content.
Metabolomic approaches, utilizing techniques like HPLC-MS and GC-MS, are invaluable for profiling the chemodiversity of Commiphora extracts. nih.gov These techniques can generate a chemical fingerprint or a comprehensive profile of the metabolites present in an extract. By comparing the metabolic profiles of different Commiphora samples, it is possible to:
Identify chemotypes with varying levels of guggultetrols.
Differentiate between various Commiphora species.
Detect adulteration with other plant materials.
Correlate the chemical profile with biological activity.
While most chemodiversity studies on Commiphora have focused on guggulsterones, a broader profiling approach that includes the guggultetrols would provide a more complete understanding of the chemical makeup of this important medicinal plant resource. researchgate.net
Future Research Directions and Translational Perspectives
Elucidation of Undiscovered Guggultetrol Homologues and Derivatives
The discovery of novel bioactive compounds is a cornerstone of drug development. The chemical diversity of the guggul resin is not yet fully explored, presenting an opportunity to identify new guggultetrol homologues and derivatives with potentially enhanced therapeutic properties. Future research in this area will likely focus on:
Advanced Analytical Techniques: Employing high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to analyze crude guggul extracts can facilitate the identification of previously uncharacterized, low-abundance compounds.
Biosynthetic Pathway Exploration: A deeper understanding of the biosynthetic pathways within Commiphora wightii can enable the targeted search for novel intermediates and byproducts that may possess unique biological activities.
Synthetic Chemistry: The chemical synthesis of novel derivatives based on the core guggulsterone (B1672438) scaffold is a promising avenue. nih.gov Modifications to the A- and D-rings of guggulsterone have already been shown to produce derivatives with altered biological effects. nih.gov
Comprehensive Investigation of Target-Specific Interactions and Pharmacodynamics
While guggulsterone is known to interact with multiple nuclear receptors, a detailed understanding of the target-specific interactions and pharmacodynamics of novel guggultetrols is crucial for their development as therapeutic agents. Key areas for future investigation include:
Receptor Binding Assays: Comprehensive screening of novel guggultetrols against a wide panel of biological targets will be essential to determine their selectivity and potency. Guggulsterone itself is known to be a broad-spectrum ligand for steroid hormone receptors. wikipedia.org
In Vitro and In Vivo Models: Utilizing cell-based assays and animal models will be critical to elucidate the mechanisms of action and the pharmacokinetic and pharmacodynamic profiles of new compounds. For instance, derivatives of guggulsterone have been evaluated for their effects on cancer cells. nih.gov
Computational Modeling: Molecular docking and simulation studies can predict the binding affinities and modes of interaction of novel guggultetrols with their protein targets, thereby guiding the design of more potent and selective molecules.
Advanced Bioprocesses for Sustainable Production of Guggultetrols
The natural source of guggul-derived compounds, Commiphora wightii, is an endangered species, making sustainable production methods a critical research priority. nih.govrjpbcs.com Future efforts will likely concentrate on:
Plant Tissue Culture: The use of callus cultures of Commiphora wightii has been explored as a method for the in vitro production of guggulsterone. rjpbcs.comresearchgate.net Optimization of culture conditions and the use of elicitors could enhance the yield of desired guggultetrols. rjpbcs.com
Metabolic Engineering: Engineering microorganisms or plant cell cultures to produce specific guggultetrols offers a potentially scalable and sustainable production platform. This approach has been successfully applied to the production of other complex natural products.
Green Chemistry Synthesis: Developing environmentally friendly and efficient chemical syntheses for guggultetrols will reduce the reliance on the natural plant source and minimize the environmental impact of production. nih.gov
Development of Novel Research Tools and Probes Based on Guggultetrol Structure
The unique chemical structures of guggultetrols can be leveraged to develop novel research tools and probes for studying biological systems. This includes:
Fluorescent Probes: Attaching fluorescent tags to guggultetrol molecules can enable the visualization of their subcellular localization and interaction with target proteins in living cells.
Affinity Probes: Immobilizing guggultetrols on a solid support can be used for affinity chromatography to isolate and identify their binding partners from complex biological mixtures.
Photoaffinity Labels: Incorporating photoreactive groups into the guggultetrol structure allows for the covalent labeling of target proteins upon UV irradiation, providing a powerful tool for target identification and validation.
The continued exploration of guggul-derived compounds, from the discovery of novel structures to the development of sustainable production methods and advanced research tools, holds immense promise for the future of medicine and biomedical research.
Q & A
Q. How is the structural configuration of Guggultetrol-20 experimentally validated?
Methodological Answer:
- Use nuclear magnetic resonance (NMR) spectroscopy to analyze proton and carbon environments, focusing on hydroxyl group coupling patterns and stereochemical assignments.
- X-ray crystallography resolves absolute configuration by analyzing crystal lattice parameters and hydrogen-bonding networks .
- Compare optical rotation data with literature values (e.g., meso-erythritol analogs show specific rotations between −16.5° and −18.0° in water) .
Q. What analytical methods are recommended for assessing the purity of Eicosan-1,2,3,4-Tetrol?
Methodological Answer:
- Loss on Drying (LOD) : Dry the compound under vacuum over silica gel for 3 hours; acceptable weight loss is ≤0.4% .
- Optical Rotation : Prepare a 100 mg/mL aqueous solution and measure using a polarimeter. Deviations beyond ±0.5° indicate impurities .
- Chromatographic Purity : Use HPLC with a refractive index detector and C18 column (mobile phase: 80% water/20% acetonitrile) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for Guggultetrol-20 derivatives?
Methodological Answer:
- Cross-validate techniques : Compare NMR, FT-IR, and mass spectrometry data to identify inconsistencies (e.g., unexpected hydroxyl group splitting in NMR).
- Computational modeling : Use density functional theory (DFT) to simulate spectra and match experimental peaks .
- Literature benchmarking : Leverage Google Scholar’s “Cited by” feature to track updated interpretations of similar compounds .
Q. What strategies optimize the synthesis of Eicosan-1,2,3,4-Tetrol with high enantiomeric excess?
Methodological Answer:
- Catalyst screening : Test chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation of precursor ketones.
- Reaction monitoring : Use in-situ FT-IR to track carbonyl group reduction and minimize side reactions .
- Temperature gradients : Conduct trials at 25°C, 40°C, and 60°C to identify optimal kinetic vs. thermodynamic control .
Q. How should researchers design experiments to evaluate the metabolic stability of Guggultetrol-20 in vitro?
Methodological Answer:
- Hepatocyte incubation : Use primary human hepatocytes in Williams’ Medium E with 10 µM compound. Sample at 0, 30, 60, and 120 minutes.
- LC-MS analysis : Quantify parent compound depletion and metabolite formation (e.g., glucuronide conjugates) .
- Control experiments : Include cyclosporine A (CYP3A4 inhibitor) to assess enzyme-specific degradation pathways .
Data Analysis and Interpretation
Q. How can researchers address discrepancies in reported biological activity data for Eicosan-1,2,3,4-Tetrol?
Methodological Answer:
- Meta-analysis : Aggregate data from PubMed and Google Scholar using keywords like “Eicosan-tetrol anti-inflammatory” and filter by assay type (e.g., ELISA vs. Western blot) .
- Dose-response reevaluation : Reproduce conflicting studies with standardized concentrations (e.g., 1–100 µM) and cell lines (e.g., RAW 264.7 macrophages) .
- Pathway mapping : Use KEGG or Reactome databases to identify off-target interactions that may explain variability .
Q. What statistical approaches are suitable for analyzing structure-activity relationships (SAR) in Guggultetrol-20 analogs?
Methodological Answer:
- Multivariate regression : Correlate substituent electronic parameters (Hammett σ) with bioactivity using software like MOE or Schrödinger .
- Cluster analysis : Group compounds by similarity in PCA plots derived from molecular descriptors (e.g., logP, polar surface area) .
- Validation : Apply leave-one-out cross-validation to avoid overfitting in QSAR models .
Literature and Resource Management
Q. How can researchers efficiently locate authoritative studies on Eicosan-1,2,3,4-Tetrol using digital tools?
Methodological Answer:
- Google Scholar Advanced Search : Use Boolean operators (e.g., “Eicosan-tetrol AND synthesis NOT patent”) and limit results to articles with ≥10 citations .
- Database filters : In PubMed, apply “Species: Human” and “Publication Type: Clinical Trial” to exclude irrelevant studies .
- Citation tracking : Use Connected Papers or Web of Science to visualize seminal works and recent breakthroughs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
